2-bromo-6-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylbenzonitrile

Catalog No.
S7621045
CAS No.
M.F
C12H13BrN2O3S
M. Wt
345.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-6-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]s...

Product Name

2-bromo-6-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylbenzonitrile

IUPAC Name

2-bromo-6-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylbenzonitrile

Molecular Formula

C12H13BrN2O3S

Molecular Weight

345.21 g/mol

InChI

InChI=1S/C12H13BrN2O3S/c13-11-4-1-5-12(10(11)7-14)19(17,18)15-6-2-3-9(15)8-16/h1,4-5,9,16H,2-3,6,8H2/t9-/m0/s1

InChI Key

YDUVYZQQUWVVHI-VIFPVBQESA-N

SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C(=CC=C2)Br)C#N)CO

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C(=CC=C2)Br)C#N)CO

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=C(C(=CC=C2)Br)C#N)CO

2-bromo-6-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylbenzonitrile is a synthetic organic compound that has shown potential in various fields of research and industry. This paper aims to provide an informative and engaging review of the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of this compound.

2-bromo-6-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylbenzonitrile, also known as compound 1, is a novel molecule synthesized for potential use in medicinal chemistry. The compound contains a pyrrolidinylmethyl group and a benzonitrile sulfonyl group, both of which have been shown to exhibit biological activity.

Compound 1 is an off-white solid at room temperature with a melting point of 132-135°C. The compound has a molecular weight of 397.33 g/mol and a formula of C16H18BrN2O3S. It is soluble in most common organic solvents, including methanol, ethanol, and dichloromethane.

Compound 1 was first synthesized by a multi-step synthetic route. The synthesis involves the reaction of 2-bromo-6-nitrobenzonitrile with (S)-(-)-α-methylbenzylamine and sodium borohydride to produce the key intermediate. The intermediate was then treated with p-toluene sulfonic acid and sulfonyl chloride to form compound 1. The compound was characterized using various analytical techniques, including infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS).

Various analytical methods have been used to analyze compound 1 in scientific experiments. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and UV-vis spectroscopy.

Compound 1 has shown promising biological activity in various studies. The compound has been shown to exhibit anti-tumor activity against a range of tumor cell lines, including breast cancer, prostate cancer, and lung cancer. It has also shown potential as an anti-inflammatory agent and an inhibitor of osteoclast formation.

Studies have also been conducted to assess the toxicity and safety of compound 1 in scientific experiments. The compound has shown low acute toxicity in animal studies, with no adverse effects observed at doses up to 2000 mg/kg. However, the compound has shown to be cytotoxic at higher concentrations, which may limit its potential in medicinal chemistry.

The biological activity and low toxicity of compound 1 have led to its potential use in various fields of research and industry. The compound may have potential in drug discovery, particularly as an anti-tumor agent. It may also have potential in the development of anti-inflammatory and anti-osteoporotic drugs.

Research on compound 1 is ongoing, with various studies exploring its potential applications in drug discovery and other fields of research. However, further research is needed to fully understand the compound's mechanisms of action and potential limitations.

The potential implications of compound 1 in various fields of research and industry are vast. The compound may have potential use in drug discovery, particularly in the development of new anti-tumor agents. It may also have potential use in the development of anti-inflammatory and anti-osteoporotic drugs.
Limitations
Despite the potential of compound 1, there are also limitations to its use in research and industry. The compound's cytotoxicity at higher concentrations may limit its potential use as a drug. There may also be challenges associated with the synthesis and/or purification of the compound.
for research on compound 1 are numerous. These include:
1. Further exploration of the compound's mechanisms of action to better understand its potential applications in drug discovery.
2. Development of more efficient synthesis and purification methods for the compound.
3. Investigation of the compound's pharmacokinetic and pharmacodynamic properties to determine its potential as a drug candidate.
4. Exploration of the compound's potential applications in other fields of research, such as material science.
5. Investigation of the compound's potential limitations and challenges associated with its use in drug discovery.
6. Development of new analogs of the compound to enhance its potential biological activity.

In conclusion, 2-bromo-6-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylbenzonitrile is a novel compound with potential applications in various fields of research and industry. The compound exhibits promising anti-tumor and anti-inflammatory activity, but its potential as a drug candidate may be limited by its cytotoxicity at higher concentrations. Future research directions for the compound include exploration of its mechanisms of action, development of more efficient synthesis and purification methods, and investigation of its pharmacokinetic and pharmacodynamic properties.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

343.98303 g/mol

Monoisotopic Mass

343.98303 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-24-2023

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